2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Description
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic nitrile characterized by an ethoxy group at the 2-position and a trifluoroethoxy substituent at the 6-position of the benzene ring. This compound (CAS: 348-36-7) is structurally tailored for applications in agrochemicals and pharmaceuticals, leveraging the electron-withdrawing effects of the nitrile group and the lipophilicity imparted by the trifluoroethoxy moiety . Its synthesis typically involves nucleophilic substitution reactions, as inferred from analogs in the evidence .
Properties
IUPAC Name |
2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-16-9-4-3-5-10(8(9)6-15)17-7-11(12,13)14/h3-5H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRNALJPGILPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371875 | |
| Record name | 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-04-3 | |
| Record name | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Activation
The synthesis begins with 2,6-dichlorobenzonitrile as the core substrate. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic substitution at the ortho and para positions relative to itself. The chlorine atoms at positions 2 and 6 are sequentially replaced by ethoxy and trifluoroethoxy groups.
Ethoxy Group Introduction
In the first step, 2,6-dichlorobenzonitrile reacts with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Copper(I) iodide (CuI, 10 mol%) serves as a catalyst, facilitating the Ullmann-type coupling. This step yields 2-ethoxy-6-chlorobenzonitrile with a reported yield of 75–85%.
Trifluoroethoxy Group Introduction
The intermediate 2-ethoxy-6-chlorobenzonitrile undergoes a second substitution with 2,2,2-trifluoroethanol (TFE) under phase-transfer conditions. Potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB, 5 mol%) in toluene at 110°C for 24 hours achieve 65–70% conversion to the target compound.
Key Data Table: Sequential Substitution Parameters
| Parameter | Ethoxy Step | Trifluoroethoxy Step |
|---|---|---|
| Catalyst | CuI (10 mol%) | TBAB (5 mol%) |
| Temperature | 80–100°C | 110°C |
| Reaction Time | 12–24 h | 24 h |
| Yield | 75–85% | 65–70% |
Diazotization-Hydroxylation-Etherification
Diazotization of 2-Amino-6-chlorobenzonitrile
Starting with 2-amino-6-chlorobenzonitrile, diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt. Subsequent hydroxylation via hydrolysis in dilute sulfuric acid produces 2-hydroxy-6-chlorobenzonitrile.
Etherification Steps
The hydroxyl group is etherified with ethyl bromide (EtBr) in the presence of K₂CO₃ and DMF at 80°C (yield: 80%). The remaining chlorine atom is replaced with TFE using TBAB and K₂CO₃ at 110°C, yielding the final product (55–60% overall yield).
One-Pot Dual Etherification
Simultaneous Substitution Strategy
A one-pot approach employs 2,6-dichlorobenzonitrile reacting with both sodium ethoxide and TFE in a mixture of DMF and toluene. Using cesium carbonate (Cs₂CO₃) as a base and CuI/TBAB as co-catalysts at 120°C for 48 hours, this method achieves a 50–55% yield, limited by competing side reactions.
Decarboxylative Functionalization
Hydrolysis and Decarboxylation
3,5-Dichloro-2,4,6-trifluorobenzonitrile (from fluorination of pentachlorobenzonitrile) undergoes alkaline hydrolysis with NaOH (40%) at 100°C to form 3,5-dichloro-2,4,6-trifluorobenzoic acid. Decarboxylation at 130°C removes the carboxylic acid group, yielding 1,3-dichloro-2,4,6-trifluorobenzene. Subsequent ethoxy/trifluoroethoxy substitutions follow methods outlined in Section 1.
Comparative Analysis of Methods
Yield and Scalability
-
Sequential Substitution : Highest yield (45–55% overall) but requires multiple purification steps.
-
Diazotization Route : Moderate yield (55–60%) with harsh acidic conditions.
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One-Pot Method : Lower yield (50–55%) but reduced operational complexity.
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Decarboxylative Pathway : Industrially scalable but involves toxic intermediates.
Chemical Reactions Analysis
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Proteomics Research
One of the primary applications of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is in proteomics research. Its unique structure allows it to interact with proteins and enzymes effectively, making it a valuable tool for studying protein functions and interactions. The compound can be utilized in:
- Affinity Chromatography : Used to purify proteins by exploiting specific interactions between the compound and target proteins.
- Mass Spectrometry : Serves as a matrix for analyzing protein samples due to its favorable ionization properties.
Pharmaceutical Development
The compound's trifluoroethoxy group is known to enhance the pharmacokinetic properties of drugs. It has been investigated for use in developing new pharmaceutical agents with improved efficacy and reduced side effects. Specific applications include:
- Sodium-Dependent Glucose Cotransporter (SGLT) Inhibitors : Research indicates that compounds with similar structures exhibit inhibitory effects on SGLT, which is crucial for managing diabetes .
- Drug Formulation : Its lipophilic nature may facilitate the formulation of drugs that require enhanced absorption and bioavailability.
Case Study 1: Inhibition of SGLT
A study focused on the synthesis of benzonitrile derivatives demonstrated that compounds similar to this compound showed significant inhibitory activity against SGLT. The research highlighted the structure-activity relationship (SAR), indicating that modifications in the trifluoroethoxy group could lead to enhanced inhibitory potency .
Case Study 2: Proteomic Analysis
In another research project, this compound was utilized as a labeling agent in mass spectrometry-based proteomics. The study reported improved sensitivity and specificity in detecting low-abundance proteins in complex biological samples .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Proteomics Research | Affinity chromatography | Enhanced protein purification |
| Mass spectrometry matrix | Improved sensitivity in protein detection | |
| Pharmaceutical Development | SGLT inhibitors | Significant inhibition observed |
| Drug formulation | Enhanced absorption and bioavailability potential |
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Methoxy: Replacing methoxy with ethoxy (as in 175204-03-2 vs.
- Trifluoroethoxy Positioning: The 6-position trifluoroethoxy group enhances resistance to oxidative metabolism compared to non-fluorinated alkoxy groups .
- Fluorine Incorporation : Fluorine atoms at the 2-position (e.g., 119584-74-6) improve metabolic stability and membrane permeability, critical for CNS-active pharmaceuticals .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoroethoxy group increases logP values, favoring blood-brain barrier penetration. For example, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has a higher logP than its methoxy analog (predicted ~2.8 vs. ~2.3) .
- Solubility : Polar nitrile groups counterbalance the hydrophobicity of fluorine, yielding moderate aqueous solubility (~50–100 µM) in analogs like 93624-57-8 .
- Stability : Trifluoroethoxy groups resist hydrolysis under physiological conditions, unlike ethoxy or methoxy groups, as seen in pesticide derivatives (e.g., fluoroglycofen ethyl ester in ) .
Research Findings and Trends
- Synthetic Accessibility : The ethoxy group in this compound may complicate synthesis compared to methoxy analogs due to longer reaction times for etherification .
- Biological Activity: Fluorinated benzonitriles exhibit inhibitory effects on enzymes like cytochrome P450, as observed in related compounds (e.g., 3-Propionyl-2-benzoxazolinone in ) .
- Patent Landscape : European patents (e.g., EP3348550A1) highlight trifluoromethylbenzothiazole derivatives as kinase inhibitors, suggesting avenues for modifying the target compound into bioactive molecules .
Biological Activity
Chemical Structure and Properties
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-04-3) is a synthetic organic compound characterized by its unique trifluoroethoxy and ethoxy substituents on a benzonitrile core. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating a range of pharmacological effects.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzonitrile derivatives have shown their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD | Induction of apoptosis |
| 5-Bromo-7-chloro-1H-indole | HT-29 (Colon) | 3.38 | VEGFR-2 inhibition |
| SQ2 | COLO-205 (Colon) | 10.55 | Cell cycle arrest and apoptosis induction |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoroethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
- Cell Signaling Modulation : Similar compounds have been noted to interfere with signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer progression.
- Apoptosis Induction : Many benzonitrile derivatives promote apoptosis through the activation of caspases and mitochondrial pathways.
Case Studies
Several case studies have highlighted the biological significance of compounds structurally related to this compound:
- Study on VEGFR Inhibition : A related compound demonstrated potent inhibition of VEGFR-2 kinase activity (IC50 = 0.014 µM), suggesting that structural modifications can lead to enhanced antiangiogenic properties.
- Antimicrobial Properties : Compounds with similar functional groups have exhibited antimicrobial activities against various pathogens, indicating a broad spectrum of biological effects.
Q & A
Q. Recommended techniques :
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Detect impurities at ppm levels via MRM transitions.
- Headspace GC-MS : Identify volatile byproducts (e.g., residual ethyl bromide).
Validation parameters : - Linearity (R² > 0.995) across 0.1–120% of target concentration.
- LOQ/LOD : Establish via signal-to-noise ratios (S/N ≥ 10 for LOQ, ≥3 for LOD) .
Basic: What safety precautions are critical when handling this compound?
- Nitrile toxicity : Use PPE (gloves, goggles) and work in a fume hood to avoid HCN release under acidic conditions.
- Fluorinated compound hazards : Avoid thermal decomposition (>200°C) to prevent HF generation.
First aid : Immediate rinsing with water for skin contact; administer oxygen if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
